molecular formula C7H6Cl2N2 B1370014 2,3-Dichlorobenzimidamide CAS No. 769061-91-8

2,3-Dichlorobenzimidamide

Cat. No.: B1370014
CAS No.: 769061-91-8
M. Wt: 189.04 g/mol
InChI Key: AJVCKUGPVGPLRM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dichlorobenzimidamide can be synthesized through the reaction of 2,3-dichlorobenzonitrile with ammonia or amine derivatives. The reaction typically occurs in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions often involve heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichlorobenzimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include substituted benzimidamides with various functional groups replacing the chlorine atoms.

    Oxidation Reactions: Products include corresponding oxides or hydroxylated derivatives.

    Reduction Reactions: Products include amines or partially reduced intermediates.

Mechanism of Action

The mechanism of action of 2,3-Dichlorobenzimidamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 2,4-Dichlorobenzimidamide
  • 2,5-Dichlorobenzimidamide
  • 2,6-Dichlorobenzimidamide

Comparison: 2,3-Dichlorobenzimidamide is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and biological activity. Compared to other dichlorobenzimidamides, it may exhibit different binding affinities and selectivities for molecular targets, leading to distinct pharmacological profiles .

Properties

IUPAC Name

2,3-dichlorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVCKUGPVGPLRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594963
Record name 2,3-Dichlorobenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769061-91-8
Record name 2,3-Dichlorobenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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